molecular formula C18H14N2O2S B1225854 4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477854-59-4

4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid

Cat. No. B1225854
CAS RN: 477854-59-4
M. Wt: 322.4 g/mol
InChI Key: XNZKRLFCDSILPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid" is a compound of interest within the realm of organic chemistry, particularly in the study of pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to pyridine and benzene. They are important in many biological processes, making them significant for chemical synthesis, especially in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including the reaction of substituted benzaldehydes with thiourea or amidine derivatives to form the pyrimidine core. The introduction of the sulfanyl group typically involves thiolation reactions, where halogenated precursors react with thiols or thiolate sources. Advanced techniques may utilize palladium-catalyzed cross-coupling reactions for introducing aryl groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including "4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid", is characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR spectroscopy. Crystallography provides insights into the arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and the overall geometry of the pyrimidine core and its substituents.

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The presence of the sulfanyl group can influence the reactivity of the compound, making it a potential candidate for further functionalization. Their chemical properties are often studied in the context of their reactivity towards different chemical reagents, light, and heat.

Physical Properties Analysis

The physical properties of pyrimidine derivatives are crucial for their application in different fields. This includes solubility in various solvents, melting points, and crystalline structure. Such properties are determined using techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

Chemical Properties Analysis

Chemically, pyrimidine derivatives exhibit a range of behaviors due to their aromatic nature and the presence of substituents. These can affect their acidity, basicity, and stability under various conditions. Computational studies, including density functional theory (DFT), provide insights into the electronic structure, which is pivotal for understanding their chemical properties.

  • Spectroscopic investigation and molecular docking study by Alzoman et al. (2015) (source).
  • Synthesis and reactivity of pyrimidinyl sulphones and sulphoxides by Brown and Ford (1967) (source).

Scientific Research Applications

Synthesis and Structural Characterization

  • 4-Thiopyrimidine derivatives, including variants similar to 4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, have been synthesized and structurally characterized. These compounds, with varying substituents, show distinct hydrogen-bond interactions and molecular conformations, as analyzed through spectroscopic methods and X-ray diffraction (Stolarczyk et al., 2018).

Potential Inhibitors of Thymidylate Synthase

  • Derivatives of 4-thiopyrimidine have been synthesized as potential inhibitors of thymidylate synthase (TS), with promising antitumor and antibacterial properties. These compounds, including 4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, have shown varied potency against different TS enzymes and cancer cell lines (Gangjee et al., 1996).

Structural Insights for Dihydrofolate Reductase Inhibitors

  • Structural insights into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, similar to the subject compound, suggest potential as human dihydrofolate reductase (DHFR) enzyme inhibitors. These compounds show distinct conformational features and intermolecular interactions, relevant for their inhibitory potential (Al-Wahaibi et al., 2021).

Biological Activities of Heterocyclic Systems

  • Heterocyclic systems with a pyrimidine nucleus, like 4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, display a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, as synthesized and characterized through various methods (Bassyouni & Fathalla, 2013).

properties

IUPAC Name

4-(3-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-12-6-5-9-14(10-12)23-17-15(18(21)22)11-19-16(20-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZKRLFCDSILPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Reactant of Route 3
4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Reactant of Route 5
4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.